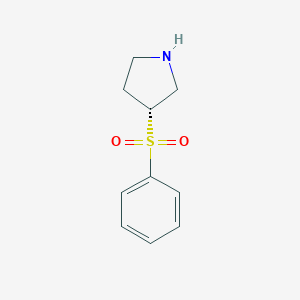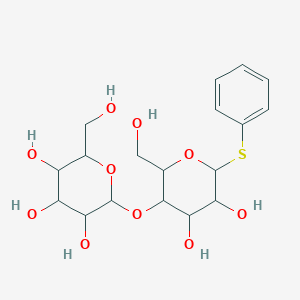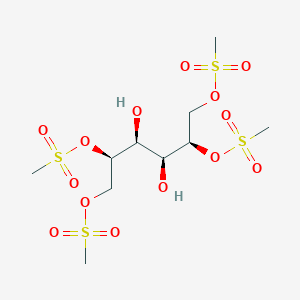
3-Methylquinoxaline-2-thiol
概要
説明
3-Methylquinoxaline-2-thiol is a chemical compound with the CAS Number: 58773-29-8 . It has a molecular weight of 176.24 and is used in proteomics research . It is also used in the synthesis of new series of 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of 3-methylquinoxaline-2-thiol involves various synthetic routes . A new series of 3-methylquinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines .
Molecular Structure Analysis
The molecular structure of 3-Methylquinoxaline-2-thiol is represented by the Inchi Code: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) . The structure is based on the design of new 3-methylquinoxaline derivatives for the inhibition of VEGFR-2 receptors .
Chemical Reactions Analysis
3-Methylquinoxaline-2-thiol is involved in the design and synthesis of new 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors . These derivatives have been evaluated for their antiproliferative activities against two human cancer cell lines .
Physical And Chemical Properties Analysis
3-Methylquinoxaline-2-thiol is a powder with a melting point of 240-245 . and is stored at room temperature .
科学的研究の応用
Cancer Treatment: VEGFR-2 Inhibition
3-Methylquinoxaline-2-thiol derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer). These compounds, particularly compound 17b, demonstrated significant antiproliferative effects, with IC50 values ranging from 2.3 to 5.8 μM. They act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in cancer angiogenesis .
Apoptosis Induction
The same 3-Methylquinoxaline-2-thiol derivatives have been shown to induce apoptosis in cancer cells. Compound 17b, for instance, induced cell apoptosis and arrested the cell cycle in the G2/M phase. It also upregulated caspase-3 and caspase-9 levels, improving the Bax/Bcl-2 ratio by more than 10-fold .
Molecular Docking Studies
These compounds have been subjected to molecular docking studies to determine their potential interaction with the VEGFR-2 active site. This helps in understanding the binding mode and efficacy of these compounds as VEGFR-2 inhibitors .
ADMET and Toxicity Analysis
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, along with toxicity evaluations, have been conducted for these derivatives. These studies are crucial for predicting the pharmacokinetic profile and potential side effects of the compounds before clinical trials .
Density Functional Theory (DFT) Studies
DFT studies have been carried out to calculate the thermodynamic, molecular orbital, and electrostatic potential properties of these derivatives. This provides insights into the stability and reactivity of the compounds .
Cell Cycle Analysis
Research has also focused on the effect of 3-Methylquinoxaline-2-thiol derivatives on cell cycle progression. Understanding how these compounds influence the cell cycle is vital for developing targeted cancer therapies .
Synthesis and Design of Derivatives
The design and synthesis of new derivatives of 3-Methylquinoxaline-2-thiol are ongoing. Researchers aim to enhance the antiproliferative and apoptotic effects while minimizing toxicity .
Pharmacophoric Feature Analysis
Studies have analyzed the essential pharmacophoric features of 3-Methylquinoxaline-2-thiol derivatives that make them effective as VEGFR-2 inhibitors. This helps in the rational design of new anticancer agents .
作用機序
Target of Action
3-Methylquinoxaline-2-thiol primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation . It is the main mediator of angiogenesis in cancer cells .
Mode of Action
The compound interacts with VEGFR-2, inhibiting its activity and thus suppressing tumor propagation . The main concept to discover novel VEGFR-2 inhibitors is to hinder autophosphorylation and dimerization processes of the receptor . Small molecule inhibitors targeting the kinase domain (KD) lead to blocking signaling pathway hence, suppression of tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 by 3-Methylquinoxaline-2-thiol affects the signaling pathways that support tumor proliferation and expansion . This deregulation of the cell cycle may cause cancer onset, progression, and metastasis .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated in silico . The results revealed that most of the synthesized members have acceptable values of drug-likeness . Further docking studies were carried out for compound 17b against cytochrome P450 to present such compounds as non-inhibitors .
Result of Action
The compound demonstrated a significant antiproliferative effect with IC 50 ranging from 2.3 to 5.8 μM . Mechanistic investigation including cell cycle arrest and apoptosis was performed for compound 17b against HepG-2 cells, and the results revealed that 17b induced cell apoptosis and arrested cell cycle in the G2/M phase . Moreover, apoptosis analyses were conducted for compound 17b to evaluate its apoptotic potential. The results showed upregulation in caspase-3 and caspase-9 levels, and improving the Bax/Bcl-2 ratio by more than 10-fold .
Safety and Hazards
将来の方向性
Quinoxalines, including 3-Methylquinoxaline-2-thiol, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, making them crucial components in drugs used to treat various diseases . Therefore, the future directions of 3-Methylquinoxaline-2-thiol research are likely to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
特性
IUPAC Name |
3-methyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBAOCZHIDYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352922 | |
| Record name | 3-methylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-thiol | |
CAS RN |
58773-29-8 | |
| Record name | 3-methylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-Methylquinoxaline-2-thiol derivatives interact with their target and what are the downstream effects?
A1: While the provided abstracts don't specifically detail the interaction mechanism of 3-Methylquinoxaline-2-thiol itself, research [] highlights the design and synthesis of new 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives intended to act as VEGFR-2 inhibitors. VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds aim to disrupt the blood supply to tumors, ultimately hindering their growth and progression. The study further investigates the in vitro effects of these derivatives on human cancer cell lines (HepG-2 and MCF-7), focusing on their cytotoxic activity and ability to induce apoptosis (programmed cell death).
Q2: What is the Structure-Activity Relationship (SAR) observed for 3-Methylquinoxaline-2-thiol derivatives and their anti-cancer activity?
A2: The research [] explores the SAR by synthesizing a series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives with varying substituents. The study identifies specific compounds (11e, 11g, 12e, 12g, and 12k) exhibiting promising cytotoxic activities against the tested cancer cell lines, with IC50 values comparable to Sorafenib, a known VEGFR-2 inhibitor. Furthermore, several derivatives (11b, 11f, 11g, 12e, 12f, 12g, and 12k) demonstrated significant VEGFR-2 inhibitory activities. These findings suggest that modifications to the core structure of 3-Methylquinoxaline-2-thiol can significantly influence its anti-cancer activity and VEGFR-2 inhibitory potential. Further research is needed to fully elucidate the SAR and optimize these compounds for therapeutic development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



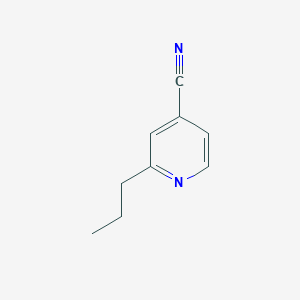



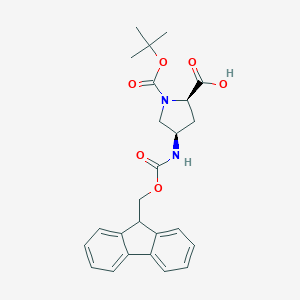
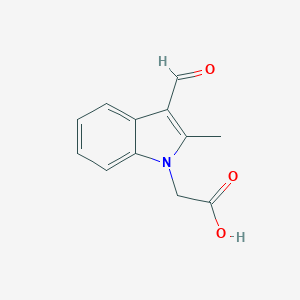
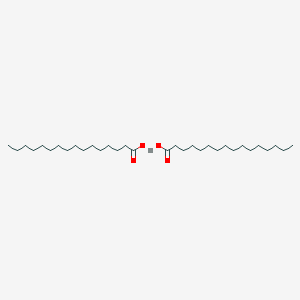
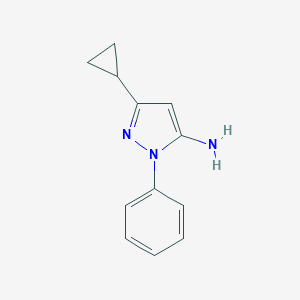
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)

